1-(1,3-Benzothiazol-2-yl)piperidin-4-ol
Overview
Description
“1-(1,3-Benzothiazol-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1011455-82-5 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 1-(1H-1lambda3-benzo[d]thiazol-2-yl)piperidin-4-ol .
Molecular Structure Analysis
The InChI code for “1-(1,3-Benzothiazol-2-yl)piperidin-4-ol” is 1S/C12H15N2OS/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15-16H,5-8H2 . This indicates the molecular structure of the compound .Scientific Research Applications
- Quantitative Structure-Activity Relationship (QSAR) : Researchers use QSAR methodology to correlate physicochemical properties of compounds with their biological activities. By analyzing the structure of 1-Benzothiazol-2-yl-piperidin-4-ol, they can predict its potential effects on various targets .
- Ionic Liquid Catalysis : Recent advances involve using ionic liquids as catalysts for synthesizing benzothiazole derivatives. Investigating the role of 1-Benzothiazol-2-yl-piperidin-4-ol in such reactions could provide insights into efficient synthetic routes .
QSAR Modeling and Predictive Toxicology
Organic Synthesis and Catalyst Development
Mechanism of Action
Target of Action
The primary targets of 1-Benzothiazol-2-yl-piperidin-4-ol, also known as 1-(1,3-Benzothiazol-2-yl)piperidin-4-ol, are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and disrupting the normal metabolic processes of the bacteria . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The affected pathways include those involved in bacterial cell wall synthesis, DNA replication, and various metabolic processes . The downstream effects of these disruptions can lead to bacterial cell death .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial metabolic processes, inhibition of bacterial growth and proliferation, and potentially bacterial cell death .
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQZCTGFVKYORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiazol-2-yl-piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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